What are the chemical properties of sodium thiophosphate for biochemical use?
What are the chemical properties of sodium thiophosphate for biochemical use?
An In-depth Technical Guide to the Biochemical Use of Sodium Thiophosphate Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of biochemical research, particularly in the study of cellular signaling, the term "sodium thiophosphate" often refers to adenosine (B11128) 5'-O-(3-thiotriphosphate), commonly known as ATP-γ-S. This molecule is a critical analog of adenosine triphosphate (ATP), the primary energy currency of the cell. While the inorganic salt, sodium thiophosphate (Na₃PO₃S), has its own set of applications, it is the ATP analog, ATP-γ-S, that serves as an indispensable tool for researchers investigating ATP-dependent enzymatic processes.[1][2]
The defining feature of ATP-γ-S is the substitution of a sulfur atom for a non-bridging oxygen atom on the gamma-phosphate group. This single atomic substitution dramatically alters its chemical properties, most notably rendering it resistant to hydrolysis by many enzymes that typically cleave the terminal phosphate (B84403) of ATP, such as most ATPases and phosphatases.[3][4] However, it is readily utilized as a substrate by many protein kinases, which transfer the thiophosphate group onto their target proteins. This process, known as thiophosphorylation, results in a modified protein that is stable and resistant to dephosphorylation by cellular phosphatases.[4]
This guide provides a comprehensive overview of the chemical and biochemical properties of ATP-γ-S, detailing its applications, presenting quantitative data, and outlining key experimental protocols for its use in a research setting.
Chemical and Physical Properties
The stability and utility of ATP-γ-S in biochemical assays are dictated by its unique chemical and physical characteristics. It is most commonly available as a lithium or tetralithium salt.[3][4][5]
| Property | Value | Reference(s) |
| Synonyms | Adenosine 5'-[γ-thio]-triphosphate, ATP-γ-S | [3][6] |
| Molecular Formula | C₁₀H₁₆N₅O₁₂P₃S (Acid form) | [4] |
| Molecular Weight | 523.2 g/mol (Lithium salt) | [3] |
| 547.1 g/mol (Tetralithium salt) | [4] | |
| Purity | Typically ≥80% or ≥90% (HPLC) | [3][4] |
| Form | Powder or aqueous solution | [1][3] |
| λmax | 260 nm | [3] |
| Storage Temperature | -20°C | [3] |
| Stability in Solution | Unstable in solutions; fresh preparation is recommended. | [5] |
Biochemical Properties and Applications
The primary biochemical utility of ATP-γ-S stems from its ability to act as an ATP analog with significantly increased metabolic stability.[6] This allows researchers to probe the mechanisms of ATP-dependent enzymes and signaling pathways.
Enzyme Interactions
-
Kinase Substrate : ATP-γ-S is an effective substrate for a wide range of protein kinases. These enzymes catalyze the transfer of the terminal thiophosphate group to serine, threonine, or tyrosine residues on substrate proteins.[7]
-
Resistance to Phosphatases : Once a protein is thiophosphorylated, the resulting thiophosphate ester is highly resistant to cleavage by most protein phosphatases.[3][4] This property is invaluable for "trapping" proteins in their phosphorylated state, allowing for their accumulation and subsequent detection or analysis.
-
ATPase Inhibition : ATP-γ-S is hydrolyzed very slowly by most ATPases, effectively acting as a non-hydrolyzable ATP analog or inhibitor in these systems.[3][4] This allows for the study of conformational changes or binding events that occur upon nucleotide binding, without the complication of hydrolysis.[8]
-
Purinergic Receptor Agonism : ATP-γ-S functions as an agonist for P2 purinergic receptors, making it useful for studying signaling pathways initiated by extracellular ATP.[4][5]
Use in Signal Transduction Research
ATP-γ-S is a cornerstone in the field of signal transduction, enabling the dissection of complex phosphorylation cascades. By promoting a stable thiophosphorylated state, it helps in identifying direct kinase substrates and understanding the downstream effects of kinase activation. For instance, it is used to study the ERK–mitogen-activated protein kinase (MAPK) pathway, a critical regulator of cell proliferation, survival, and motility.[9][10]
Experimental Protocols
Detailed methodologies are crucial for the successful application of ATP-γ-S in biochemical experiments. Below are protocols for key experimental workflows.
Protocol 1: In Vitro Kinase Assay with Western Blot Detection
This protocol is designed to determine if a kinase of interest can thiophosphorylate a specific substrate in vitro. The resulting thiophosphorylation is detected using an antibody that specifically recognizes the thiophosphate ester modification after an alkylation step.[11]
A. Reagents and Solutions
-
Kinase of Interest (KOI): 50–200 ng per reaction
-
Substrate Protein: e.g., general kinase substrate at 1 mg/mL
-
10X Kinase Buffer: e.g., 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT
-
ATP-γ-S stock: 10 mM in dH₂O
-
p-Nitrobenzyl mesylate (PNBM): 50 mM in DMSO (prepare immediately before use)
-
EDTA: 0.5 M
-
5X SDS-PAGE Sample Buffer
B. Kinase Reaction
-
On ice, prepare a master mix containing 1X Kinase Buffer, the substrate protein, and the Kinase of Interest.
-
Aliquot the master mix into microcentrifuge tubes.
-
To initiate the reaction, add ATP-γ-S to a final concentration of 1 mM. For a negative control, add an equivalent volume of dH₂O.
-
Incubate the reaction for 30 minutes at 30°C or the optimal temperature for the kinase.
-
(Optional) Stop the kinase reaction by adding EDTA to a final concentration of 20-40 mM.[11]
C. Alkylation
-
Add PNBM to the reaction tubes to a final concentration of 2.5 mM.
-
Incubate for 1 hour at room temperature to allow for the alkylation of the thiophosphate group. This creates a specific epitope for the antibody.[11]
D. Sample Preparation and Western Blot
-
Terminate the alkylation reaction by adding 5X SDS-PAGE sample buffer.
-
Heat the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a thiophosphate ester-specific primary antibody (e.g., Rabbit Monoclonal).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the thiophosphorylated substrate.
Protocol 2: Identifying Kinase Substrates with Analog-Sensitive Kinases
A powerful chemical genetic technique uses engineered "analog-sensitive" (AS) kinases to identify their direct substrates within a complex cell lysate.[9][11] The AS kinase has an enlarged ATP-binding pocket that can accommodate bulky N⁶-substituted ATP-γ-S analogs (A*TP-S) that wild-type kinases cannot use.[9][11] This ensures that only the substrates of the AS kinase are thiophosphorylated.
A. Principle
-
Engineer the Kinase : Mutate the "gatekeeper" residue in the ATP-binding pocket of the kinase of interest to create space.
-
Synthesize Analog : Use an N⁶-modified ATP-γ-S analog (e.g., N⁶-benzyl-ATP-γ-S).
-
Label Substrates : Incubate the AS kinase with the A*TP-S analog in a cell lysate. Only direct substrates of the AS kinase will be thiophosphorylated.
-
Isolate and Identify : Alkylate the thiophosphorylated peptides, affinity-purify them, and identify the substrates using mass spectrometry.
Conclusion
Adenosine 5'-O-(3-thiotriphosphate), or ATP-γ-S, is a powerful molecular tool for researchers in biochemistry and drug development. Its key chemical property—resistance to enzymatic hydrolysis by phosphatases while serving as a substrate for kinases—allows for the stable thiophosphorylation of proteins. This unique characteristic enables the detailed study of kinase activity, the identification of novel kinase substrates, and the elucidation of complex signal transduction pathways. The experimental protocols and methodologies outlined in this guide provide a framework for leveraging the distinct properties of ATP-γ-S to advance our understanding of cellular signaling in both health and disease.
References
- 1. 一硫代磷酸钠 三元 水合物 ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. ATP-γ-S =90% (HPLC), solution, pkg of 200 μL (20 μmol) | Sigma-Aldrich [sigmaaldrich.com]
- 4. ATP-gamma-S, kinase substrate (CAS 93839-89-5) (ab138911) | Abcam [abcam.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ATP-γ-S BIOLOG Life Science Institute [biolog.de]
- 7. Kinase assay based on thiophosphorylation and biotinylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mg2+ and ATP or adenosine 5'-[gamma-thio]-triphosphate (ATP gamma S) enhances intrinsic fluorescence and induces aggregation which increases the activity of spinach Rubisco activase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorylation and Signal Transduction Pathways in Translational Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Genetic Approach for Kinase-Substrate Mapping by Covalent Capture of Thiophosphopeptides and Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
